molecular formula C12H8ClN3O3S B6535203 N-{5-[(5-chlorothiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}furan-2-carboxamide CAS No. 1049176-23-9

N-{5-[(5-chlorothiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}furan-2-carboxamide

Cat. No.: B6535203
CAS No.: 1049176-23-9
M. Wt: 309.73 g/mol
InChI Key: ITZDTBJBPOFHML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{5-[(5-Chlorothiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}furan-2-carboxamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 5-chlorothiophene methyl group and a furan-2-carboxamide moiety. This structure combines electron-rich aromatic systems (furan and thiophene) with the oxadiazole ring, a scaffold known for its bioactivity in medicinal chemistry. The compound’s synthesis typically involves condensation reactions, such as coupling 5-(5-chlorothiophen-2-yl)methyl-1,3,4-oxadiazol-2-amine with furan-2-carboxylic acid derivatives under acidic conditions .

Properties

IUPAC Name

N-[5-[(5-chlorothiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3O3S/c13-9-4-3-7(20-9)6-10-15-16-12(19-10)14-11(17)8-2-1-5-18-8/h1-5H,6H2,(H,14,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITZDTBJBPOFHML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=NN=C(O2)CC3=CC=C(S3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

N-(5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide (Compound 8)
  • Structure : Replaces the furan-2-carboxamide group with a benzamide moiety.
  • Synthesis : Prepared via reaction of 5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine with benzoyl chloride in pyridine .
N-[5-(Cyanomethyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide (a4)
  • Structure: Features a cyanomethyl substituent on the oxadiazole ring instead of the chlorothiophene methyl group.
  • Synthesis : Synthesized via arylisothiocyanate intermediates, yielding 70–89% .
  • Functional Impact: The electron-withdrawing cyano group may reduce metabolic stability compared to the electron-rich chlorothiophene substituent.
4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (LMM11)
  • Structure : Shares the furan-2-yl-oxadiazole core but includes a sulfamoylbenzamide group.
  • Bioactivity : Exhibits antifungal activity against Candida albicans (MIC: 100 µg/mL) by inhibiting thioredoxin reductase .
  • Comparison : The sulfamoyl group enhances solubility but may reduce membrane permeability compared to the chlorothiophene methyl group.

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Substituents Predicted pKa
Target Compound ~375* Not Reported 5-Chlorothiophene methyl, Furanamide ~11.85
N-(5-Phenyl-1,3,4-oxadiazol-2-yl)furan-2-carboxamide (a5) 275.25 Not Reported Phenyl, Furanamide Not Reported
7c 375.47 134–178 Thiazole, Sulfanylpropanamide Not Reported
LMM11 481.56 Not Reported Cyclohexylsulfamoyl, Furanamide Not Reported

*Estimated based on analogous structures.

Antifungal Activity
  • LMM11 : Effective against C. albicans (MIC: 100 µg/mL) .
  • Target Compound: No direct data, but the chlorothiophene group may enhance membrane targeting due to its lipophilic nature.
Anticancer Activity
  • N-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine (5c): Shows selectivity against HOP-92 non-small cell lung cancer .
  • Target Compound : The furanamide group could modulate kinase inhibition pathways similarly to pyridine derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.